Kaempferitrin

Descripción general

Descripción

Lespedin, also known as Lespenephryl, is a natural flavonoid glycoside compound. It is also referred to as kaempferitrin. This compound is known for its various biological activities, including anti-inflammatory, anti-diabetic, antitumoral, and chemopreventive effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lespedin can be isolated from the leaves of plants such as Hedyotis verticillata and Onychium japonicum . The synthetic preparation of Lespedin involves the glycosylation of kaempferol with rhamnose. The reaction typically requires the presence of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of Lespedin involves the extraction of the compound from plant sources followed by purification processes. The extraction is usually done using solvents like methanol or ethanol, and the purification involves techniques such as column chromatography to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Lespedin undergoes various chemical reactions, including:

Oxidation: Lespedin can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: Lespedin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Aplicaciones Científicas De Investigación

Lespedin has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical studies and as a reagent in synthetic chemistry.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diabetes, cancer, and inflammation.

Industry: Used in the development of pharmaceuticals and nutraceuticals

Mecanismo De Acción

Lespedin exerts its effects through various molecular targets and pathways. It activates the insulin signaling pathway by increasing the phosphorylation of insulin receptor beta and insulin receptor substrate 1. This activation leads to the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. Additionally, Lespedin induces apoptosis in cancer cells by generating reactive oxygen species and activating caspase-3 .

Comparación Con Compuestos Similares

Lespedin is unique due to its dual rhamnoside glycosylation, which distinguishes it from other flavonoids. Similar compounds include:

Kaempferol: The aglycone form of Lespedin.

Quercetin: Another flavonoid with similar biological activities.

Rutin: A glycoside of quercetin with different sugar moieties.

Lespedin’s unique glycosylation pattern contributes to its distinct biological activities and therapeutic potential.

Actividad Biológica

Kaempferitrin, a flavonoid glycoside derived from various plants, has garnered attention due to its diverse biological activities. This article explores the pharmacological effects of this compound, including its anti-inflammatory, anti-cancer, immunomodulatory, and antioxidant properties. The findings are supported by case studies and research data, showcasing the compound's potential in therapeutic applications.

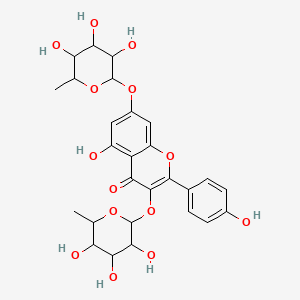

Chemical Structure and Properties

This compound is chemically classified as a flavonoid, specifically a glycoside of kaempferol. Its structure consists of a flavonoid backbone with a sugar moiety, which influences its solubility and biological activity. The presence of hydroxyl groups in its structure is crucial for its antioxidant and anti-inflammatory effects.

1. Anti-Inflammatory Effects

Table 1: Inhibitory Effects of this compound on Inflammatory Markers

| Marker | Inhibition (%) | Reference |

|---|---|---|

| Myeloperoxidase (MPO) | 90.6 | |

| Adenosine Deaminase (ADA) | 77.1 | |

| Nitric Oxide (NO) | Dose-dependent | |

| TNF-α | Dose-dependent |

2. Anticancer Activity

Case Study: Antitumor Effects in Mice

- Model: HeLa cell-induced tumors

- Dosage: 25 mg/kg

- Results: Tumor size reduction by 78% compared to control .

3. Immunomodulatory Effects

4. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It exhibits strong scavenging activity against free radicals such as DPPH and ABTS, which are indicators of oxidative stress . This property is essential for protecting cells from oxidative damage, particularly in liver cells exposed to lipid peroxidation.

Table 2: Antioxidant Activity of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: this compound triggers programmed cell death in tumor cells through various pathways.

- Reduction of Free Radicals: The compound decreases serum levels of free radicals and lipid peroxidation markers.

- Inhibition of Pro-inflammatory Cytokines: It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-12 in macrophages.

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.